ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
CAS No.: 1374510-96-9
Cat. No.: VC2701374
Molecular Formula: C13H18N6O2
Molecular Weight: 290.32 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate - 1374510-96-9](/images/structure/VC2701374.png)
Specification
CAS No. | 1374510-96-9 |
---|---|
Molecular Formula | C13H18N6O2 |
Molecular Weight | 290.32 g/mol |
IUPAC Name | ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Standard InChI | InChI=1S/C13H18N6O2/c1-5-10-14-13-16-15-11(12(20)21-6-2)9(19(13)17-10)7-8-18(3)4/h7-8H,5-6H2,1-4H3/b8-7+ |
Standard InChI Key | MXWJCEZYHBWRRF-BQYQJAHWSA-N |
Isomeric SMILES | CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)/C=C/N(C)C |
SMILES | CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C |
Canonical SMILES | CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl triazolo[5,1-c] triazine-3-carboxylate features a complex heterocyclic structure with a fused triazolo-triazine ring system. The compound contains a dimethylamino group connected via a vinyl linkage, an ethyl group at position 7, and an ethyl carboxylate functionality at position 3. The "(E)" designation in the name specifically indicates the trans configuration of the double bond in the dimethylaminovinyl group, which is an important stereochemical feature of this molecule .
The systematic IUPAC name for this compound is ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl- triazolo[5,1-c] triazine-3-carboxylate. This nomenclature precisely defines the positions and nature of the functional groups attached to the core triazolo-triazine framework . The compound's structural complexity is reflected in its detailed naming that follows IUPAC conventions for heterocyclic compounds.
Chemical Identifiers and Properties
The compound possesses several chemical identifiers that facilitate its recognition in scientific databases and chemical catalogs. The following table summarizes the key identifiers and physicochemical properties of ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl triazolo[5,1-c] triazine-3-carboxylate:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈N₆O₂ | |
Molecular Weight | 290.33 g/mol | |
SMILES Notation | CCc1nn2c(/C=C/N(C)C)c(C(OCC)=O)nnc2n1 | |
ChemDiv Building Block ID | BB57-3213 |
The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear text representation of the molecular structure, which is particularly useful for computational applications and database searches. The notation indicates the presence of the ethyl groups, dimethylamino functionality, and the triazolo-triazine core structure .
Physical and Chemical Properties
Stability and Reactivity
The compound's reactivity profile is influenced by its functional groups, including the ester, amino, and heterocyclic moieties, each of which can participate in various chemical transformations. These structural features make it potentially valuable as a building block in organic synthesis pathways .
Structural Significance and Chemical Family
Structural Comparison with Related Compounds
The search results contain information about a related compound, ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c] triazine-3-carboxylate, which differs in having a pyrazolo ring instead of a triazolo ring. This related compound has the following properties:
The structural similarity between these compounds suggests they may share certain chemical properties and potential applications, while the differences in their heterocyclic core structures would likely result in distinct reactivity patterns and biological activities .
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